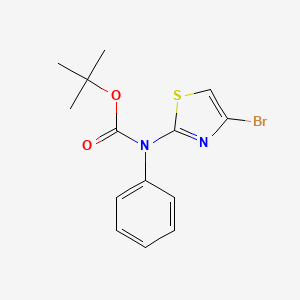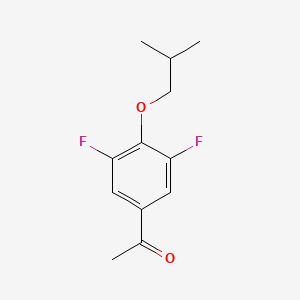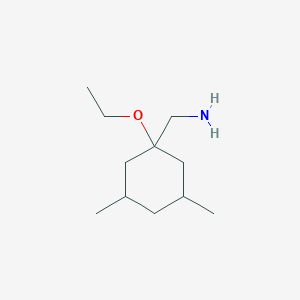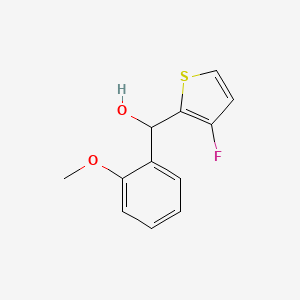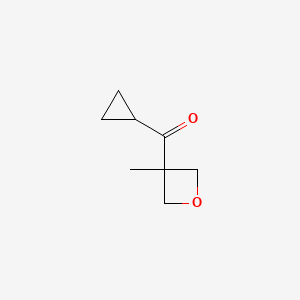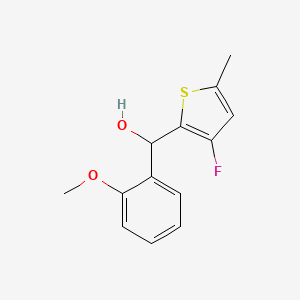
(3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol is an organic compound with a complex structure that includes a fluorine atom, a methyl group, a thiophene ring, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors like butane-2,3-dione and elemental sulfur.
Introduction of the Fluorine and Methyl Groups: Fluorination and methylation reactions are carried out using reagents such as fluorine gas or methyl iodide under controlled conditions.
Coupling with Methoxyphenyl Group: The final step involves coupling the thiophene derivative with a methoxyphenyl compound using a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorine atom makes it useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics and materials science.
Mécanisme D'action
The mechanism of action of (3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Fluoro-5-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of a methyl group.
(2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane: Contains a sulfane group instead of a hydroxyl group.
(3-Fluoro-5-methylphenyl)(thiophen-2-yl)methanol: Similar structure but with different positioning of the functional groups.
Uniqueness
(3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol is unique due to its combination of a fluorine atom, a thiophene ring, and a methoxyphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H13FO2S |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
(3-fluoro-5-methylthiophen-2-yl)-(2-methoxyphenyl)methanol |
InChI |
InChI=1S/C13H13FO2S/c1-8-7-10(14)13(17-8)12(15)9-5-3-4-6-11(9)16-2/h3-7,12,15H,1-2H3 |
Clé InChI |
SOVICYHDGAJHCE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)C(C2=CC=CC=C2OC)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[6-(Difluoromethyl)pyridin-2-YL]ethan-1-amine](/img/structure/B13081809.png)



![3-[(3-Methylbutan-2-yl)oxy]aniline](/img/structure/B13081830.png)
